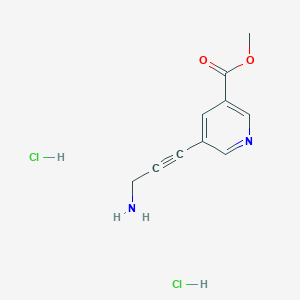![molecular formula C7H9N5O B2478712 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1782450-68-3](/img/structure/B2478712.png)
4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methoxy group at the 4-position and a methyl group at the 1-position.
準備方法
The synthesis of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be carried out by reacting 4-methoxy-1H-pyrazole-3-carboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Researchers investigate its effects on various biological targets and pathways.
Medicine: The compound is explored as a potential therapeutic agent for treating diseases such as cancer, viral infections, and bacterial infections. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound lacks the methoxy group at the 4-position, which may influence its solubility and interaction with molecular targets.
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: This compound lacks the amine group at the 6-position, which may alter its binding affinity and specificity for certain enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties.
特性
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXCYAUYEUOJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)
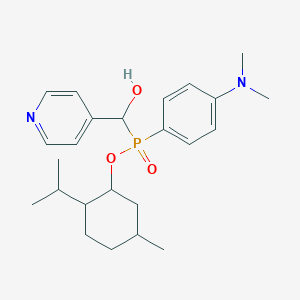
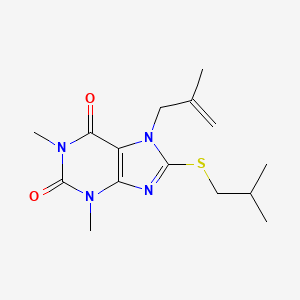
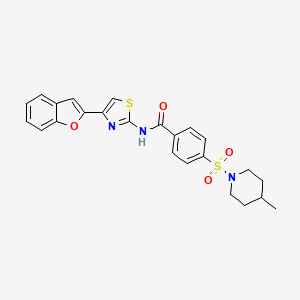
![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)
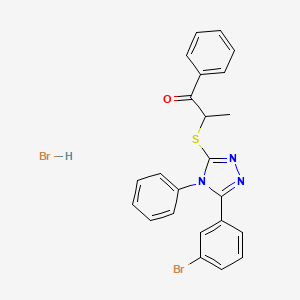
![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
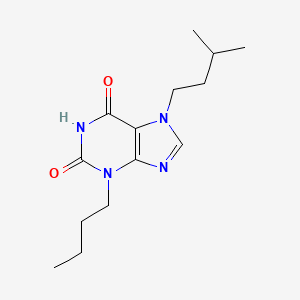
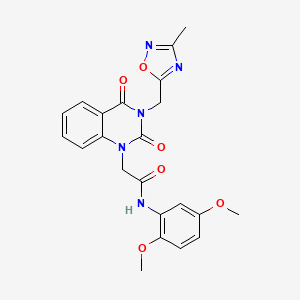
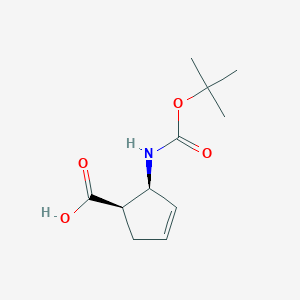
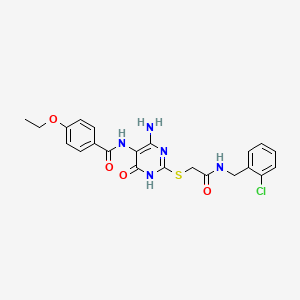
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)
